molecular formula C15H11BrN2O B7806201 4-[(4-Bromophenyl)methoxy]quinazoline

4-[(4-Bromophenyl)methoxy]quinazoline

Cat. No.: B7806201
M. Wt: 315.16 g/mol
InChI Key: DADJIQURPZZXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VEGFR2-IN-2 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is a key player in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. VEGFR2 is crucial for the growth and spread of tumors, making it a significant target for cancer therapy. Inhibitors like VEGFR2-IN-2 are designed to block the activity of this receptor, thereby inhibiting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of VEGFR2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient synthetic routes, as well as the implementation of stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

VEGFR2-IN-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of VEGFR2-IN-2, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

VEGFR2-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

VEGFR2-IN-2 exerts its effects by binding to the vascular endothelial growth factor receptor 2, thereby blocking the binding of its natural ligands (vascular endothelial growth factors A, C, and D). This inhibition prevents the receptor from undergoing dimerization and autophosphorylation, which are necessary steps for the activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, VEGFR2-IN-2 effectively inhibits the formation of new blood vessels, thereby restricting tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to VEGFR2-IN-2 include:

Uniqueness

VEGFR2-IN-2 is unique in its specific targeting of the vascular endothelial growth factor receptor 2, with a high degree of selectivity and potency. This makes it a valuable tool in both research and therapeutic applications, particularly in the context of cancer treatment .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADJIQURPZZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.